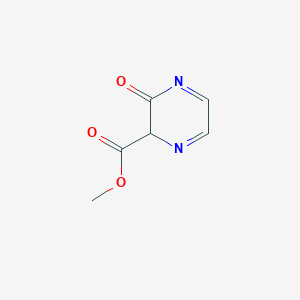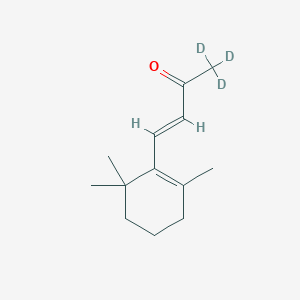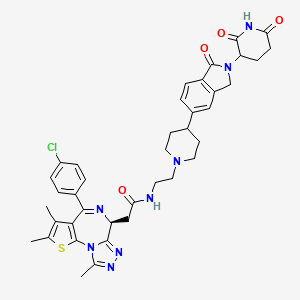
GSPT1 degrader-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSPT1 degrader-3 is a small molecule that targets the degradation of the G1 to S phase transition 1 (GSPT1) protein. GSPT1 is a translation termination factor that plays a crucial role in protein synthesis by recognizing the termination codon and facilitating the release of the newly synthesized protein from the ribosome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSPT1 degrader-3 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and reagents such as palladium catalysts for coupling reactions and protecting group strategies to ensure the selective functionalization of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, continuous flow reactors, and process optimization to improve yield and purity. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
GSPT1 degrader-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its biological activity. These derivatives are often tested for their efficacy and selectivity in degrading GSPT1 .
Wissenschaftliche Forschungsanwendungen
GSPT1 degrader-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of protein degradation and the role of GSPT1 in protein synthesis.
Biology: Employed in cellular and molecular biology research to investigate the effects of GSPT1 degradation on cellular processes and pathways.
Wirkmechanismus
GSPT1 degrader-3 exerts its effects by binding to both GSPT1 and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of GSPT1. This ubiquitination marks GSPT1 for degradation by the proteasome, leading to a reduction in GSPT1 levels within the cell . The degradation of GSPT1 disrupts protein synthesis, particularly in cancer cells that are highly dependent on protein translation for their growth and survival . The molecular targets and pathways involved include the ubiquitin-proteasome system and the integrated stress response pathway .
Vergleich Mit ähnlichen Verbindungen
GSPT1 degrader-3 is unique compared to other similar compounds due to its high selectivity and potency in degrading GSPT1. Similar compounds include:
CC-90009: Another GSPT1 degrader with a different chemical structure but similar mechanism of action.
MRT-2359: A molecular glue degrader that targets GSPT1 and has shown efficacy in MYC-driven cancers.
Thalidomide Derivatives: Compounds that also act as molecular glue degraders but target different proteins in addition to GSPT1.
These compounds highlight the diversity of molecular glue degraders and their potential in targeting various proteins for therapeutic purposes.
Eigenschaften
Molekularformel |
C39H41ClN8O4S |
|---|---|
Molekulargewicht |
753.3 g/mol |
IUPAC-Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C39H41ClN8O4S/c1-21-22(2)53-39-34(21)35(25-4-7-28(40)8-5-25)42-30(36-45-44-23(3)48(36)39)19-33(50)41-14-17-46-15-12-24(13-16-46)26-6-9-29-27(18-26)20-47(38(29)52)31-10-11-32(49)43-37(31)51/h4-9,18,24,30-31H,10-17,19-20H2,1-3H3,(H,41,50)(H,43,49,51)/t30-,31?/m0/s1 |
InChI-Schlüssel |
DQGNINFYAAEZKL-FSRLHOSWSA-N |
Isomerische SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCN4CCC(CC4)C5=CC6=C(C=C5)C(=O)N(C6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCN4CCC(CC4)C5=CC6=C(C=C5)C(=O)N(C6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12365246.png)
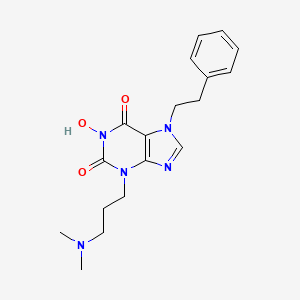

![N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide](/img/structure/B12365262.png)
![3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12365265.png)
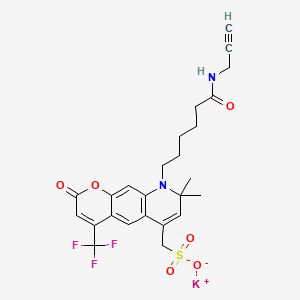
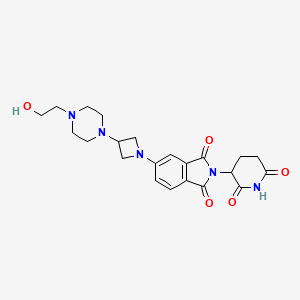
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B12365284.png)
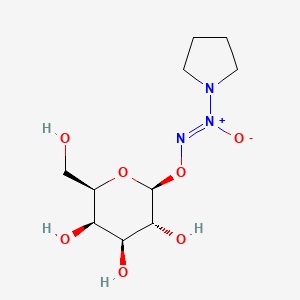
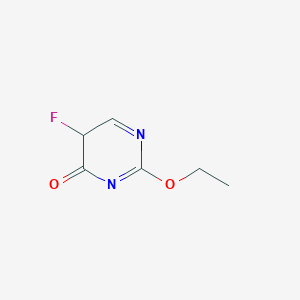
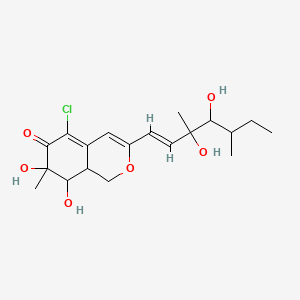
![tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate](/img/structure/B12365310.png)
